

Toxicological Profile of Rubratoxin B: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B is a mycotoxin produced by several species of Penicillium fungi, notably Penicillium rubrum and Penicillium purpurogenum.[1] It is a known hepatotoxic, nephrotoxic, and splenotoxic agent that elicits a range of adverse health effects in various animal species.[1] This technical guide provides a comprehensive overview of the toxicological profile of Rubratoxin B, with a focus on its mechanisms of action, target organ toxicity, and genotoxic, carcinogenic, reproductive, and immunotoxic potential. Detailed experimental protocols and quantitative toxicological data are presented to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

Rubratoxin B is a complex polycyclic molecule with the chemical formula $C_{26}H_{30}O_{11}$. Its molecular weight is approximately 518.5 g/mol .[1] The structure of **Rubratoxin B** is characterized by two α,β -unsaturated lactone rings, which are thought to be crucial for its biological activity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion



Following intraperitoneal administration in mice and rats, radiolabeled **Rubratoxin B** is distributed to various organs, with the highest concentrations found in the liver and kidneys within the first hour of exposure.[1] A significant portion of the administered dose is metabolized, with approximately 30-35% being excreted as carbon dioxide via respiration, indicating substantial breakdown of the molecule.[1] The remaining radioactivity is excreted in the urine (6-9%) and feces. The plasma elimination of **Rubratoxin B** is biphasic, suggesting a multi-compartment model of distribution and elimination.

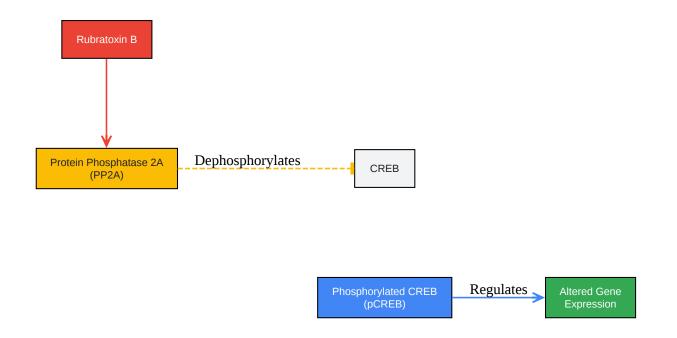
Mechanism of Action

The toxicity of **Rubratoxin B** is attributed to several molecular mechanisms, primarily revolving around the induction of oxidative stress and the inhibition of key cellular enzymes.

Inhibition of Protein Phosphatase 2A (PP2A)

Rubratoxin B is an inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes. This inhibition leads to the hyperphosphorylation of various substrate proteins, disrupting normal cellular signaling pathways. One notable downstream effect is the altered phosphorylation of the CREB (cAMP response element-binding) protein, which can impact gene expression related to cell survival and proliferation.





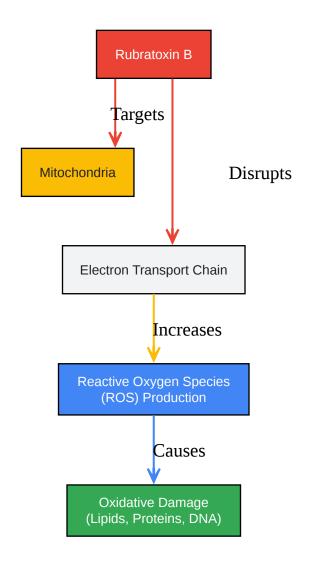
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Caption: **Rubratoxin B** inhibits PP2A, leading to altered CREB phosphorylation.

Induction of Oxidative Stress

Rubratoxin B is known to induce oxidative stress by interfering with mitochondrial function. It disrupts the mitochondrial electron transport chain, leading to an overproduction of reactive oxygen species (ROS). This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA.





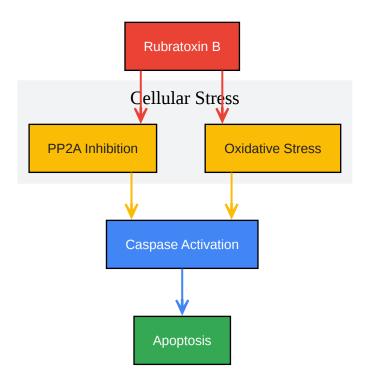
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Caption: **Rubratoxin B** induces oxidative stress via mitochondrial dysfunction.

Induction of Apoptosis

Rubratoxin B has been shown to induce apoptosis, or programmed cell death. This process is likely initiated by the cellular stress caused by PP2A inhibition and oxidative damage. The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases, which ultimately leads to the dismantling of the cell.





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Caption: **Rubratoxin B** induces apoptosis through cellular stress pathways.

Target Organ Toxicity

The primary target organs of **Rubratoxin B** toxicity are the liver, kidneys, and spleen.

Hepatotoxicity

Rubratoxin B is a potent hepatotoxin, causing congestion, hemorrhagic, and degenerative lesions in the liver. Exposure can lead to elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of hepatocellular damage.

Nephrotoxicity

The kidneys are also significantly affected by **Rubratoxin B**, with observed effects including renal tubular degeneration and necrosis.

Splenotoxicity



Splenotoxicity is another characteristic feature of **Rubratoxin B** exposure, manifesting as congestion and necrosis of the spleen.

Genotoxicity and Carcinogenicity

The genotoxic potential of **Rubratoxin B** is linked to its ability to induce oxidative DNA damage. However, its carcinogenic potential is not well-established, and it is not currently classified as a human carcinogen by the International Agency for Research on Cancer (IARC).

Reproductive and Developmental Toxicity

Rubratoxin B is a known teratogen in mice. Administration during gestation has been shown to cause adverse effects on fetal weight and mortality.

Immunotoxicity

The effects of **Rubratoxin B** on the immune system are not as well-characterized as its other toxicities. However, given its impact on the spleen, a key immune organ, and its ability to induce cellular stress, it is plausible that **Rubratoxin B** can modulate immune responses. Further research is needed to fully elucidate its immunotoxic potential.

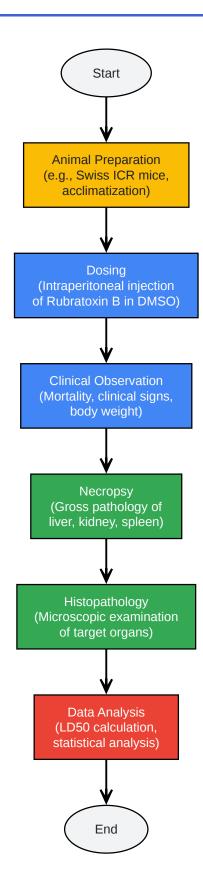
Quantitative Toxicological Data

Parameter	Species	Route of Administration	Value	Reference
LD50	Mouse	Intraperitoneal	0.31 mg/kg	
LD50	Mouse	Intraperitoneal	0.22-0.43 mg/kg	
K _i (for PP2A)	-	In vitro	3.1 μΜ	

Experimental Protocols Acute Toxicity Study in Mice

This protocol outlines a typical acute toxicity study to determine the LD₅₀ and observe the toxic effects of **Rubratoxin B** in mice.





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Caption: Workflow for an acute toxicity study of **Rubratoxin B** in mice.



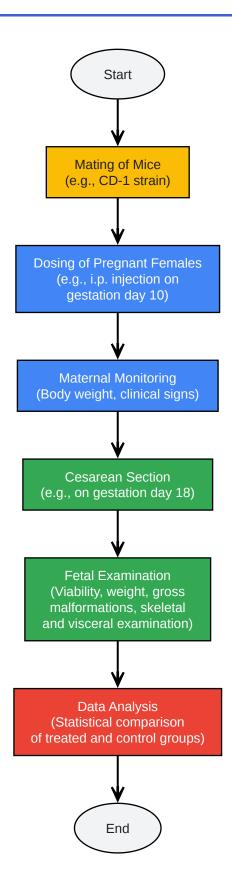
Methodology:

- Animal Model: Male Swiss ICR mice are commonly used. Animals are acclimatized to laboratory conditions before the experiment.
- Dose Preparation: Rubratoxin B is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO).
- Administration: The test substance is administered via intraperitoneal (i.p.) injection. A range
 of doses is used to determine the LD₅₀.
- Observation: Animals are observed for clinical signs of toxicity and mortality over a specified period (e.g., 14 days). Body weights are recorded regularly.
- Pathology: At the end of the observation period, surviving animals are euthanized, and a full necropsy is performed. Target organs (liver, kidneys, spleen) are collected, weighed, and preserved for histopathological examination.
- Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., probit analysis). Histopathological findings are scored and analyzed.

Teratogenicity Study in Mice

This protocol describes a study to assess the developmental toxicity of **Rubratoxin B** in pregnant mice.





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Caption: Workflow for a teratogenicity study of **Rubratoxin B** in mice.



Methodology:

- Animal Model: Time-mated pregnant mice (e.g., CD-1 strain) are used. The day of vaginal plug detection is considered gestation day 0.
- Dosing: Pregnant females are treated with **Rubratoxin B** at a specific dose (e.g., 0.4 mg/kg) via intraperitoneal injection on a critical day of organogenesis, such as gestation day 10.
- Maternal Evaluation: Dams are monitored throughout gestation for clinical signs of toxicity and body weight changes.
- Fetal Evaluation: Near the end of gestation (e.g., day 18), dams are euthanized, and the
 uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
 Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal
 malformations.
- Data Analysis: Data from treated groups are compared to a concurrent control group to assess the effects on maternal and developmental parameters.

Conclusion

Rubratoxin B is a mycotoxin with a significant toxicological profile, characterized by its potent hepatotoxic, nephrotoxic, and teratogenic effects. Its primary mechanisms of action involve the inhibition of protein phosphatase 2A and the induction of oxidative stress, leading to cellular dysfunction and apoptosis. While its acute toxicity is well-documented, further research is warranted to fully understand its immunotoxic potential and to establish a definitive conclusion on its carcinogenicity. The information presented in this guide serves as a valuable resource for the scientific community in assessing the risks associated with **Rubratoxin B** exposure and in guiding future research endeavors.

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- 1. Rubratoxin B | C26H30O11 | CID 11969548 PubChem [pubchem.ncbi.nlm.nih.gov]
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